![molecular formula C12H20N2O2S B11107834 7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11107834.png)
7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
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Overview
Description
3-ISOPROPYL-7,7,8A-TRIMETHYL-5-THIOXOTETRAHYDRO-5H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2(3H)-ONE is a complex organic compound with a unique structure that includes an oxazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-7,7,8A-TRIMETHYL-5-THIOXOTETRAHYDRO-5H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2(3H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyrimidine core, followed by the introduction of the isopropyl and thioxo groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-7,7,8A-TRIMETHYL-5-THIOXOTETRAHYDRO-5H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
3-ISOPROPYL-7,7,8A-TRIMETHYL-5-THIOXOTETRAHYDRO-5H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-7,7,8A-TRIMETHYL-5-THIOXOTETRAHYDRO-5H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2(3H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ISOPROPYL-7,7,8A-TRIMETHYL-5-THIOXOTETRAHYDRO-5H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2(3H)-ONE
- 4-ISOPROPYL-7,7,8A-TRIMETHYL-5-THIOXOTETRAHYDRO-5H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2(3H)-ONE
Uniqueness
3-ISOPROPYL-7,7,8A-TRIMETHYL-5-THIOXOTETRAHYDRO-5H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2(3H)-ONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H20N2O2S |
---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
7,7,8a-trimethyl-3-propan-2-yl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C12H20N2O2S/c1-7(2)8-9(15)16-12(5)6-11(3,4)13-10(17)14(8)12/h7-8H,6H2,1-5H3,(H,13,17) |
InChI Key |
ZVMBBTAMKTWKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC2(N1C(=S)NC(C2)(C)C)C |
Origin of Product |
United States |
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